

Assessing the Abuse-Deterrent Properties of Targinact® (Oxycodone/Naloxone): Application Notes and Protocols

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Compound of Interest

Compound Name: Targinact

Cat. No.: B1245342

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the abuse-deterrent properties of **Targinact®**, a combination of the opioid agonist oxycodone and the opioid antagonist naloxone. The protocols are designed to evaluate the formulation's resistance to manipulation and to characterize the impact of tampering on drug release and potential for abuse. The methodologies are aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for the evaluation of abuse-deterrent opioids.[1][2][3]

Targinact® is formulated as a prolonged-release tablet containing oxycodone and naloxone.[4][5] The naloxone component is intended to counteract opioid-induced constipation through local action in the gut and has low bioavailability when taken orally as directed.[6][7] However, if the tablet is crushed or dissolved for non-oral routes of administration, such as injection or insufflation, the naloxone is released and can counteract the euphoric effects of the oxycodone, thereby deterring abuse.[8][9]

In Vitro Laboratory Studies (Category 1)

These studies are fundamental in assessing the physical and chemical barriers of the **Targinact®** formulation.[2][3]

Physical Manipulation and Particle Size Distribution

Objective: To evaluate the resistance of **Targinact®** tablets to common methods of physical manipulation and to characterize the resulting particle size distribution.

Experimental Protocol:

- Tablet Selection: Randomly select a statistically relevant number of **Targinact®** tablets from a single batch.
- Manipulation Methods: Subject the tablets to a variety of mechanical forces using common household and laboratory equipment. This should include, but is not limited to:
 - Crushing with a spoon
 - Grinding with a mortar and pestle
 - Use of commercially available pill crushers
 - Cutting with a knife or razor blade
 - Grating using a household grater
- Time and Effort Measurement: For each method, record the time and effort required to compromise the tablet's integrity.
- Particle Size Analysis:
 - Collect the material resulting from each manipulation method.
 - Perform particle size distribution analysis using sieve analysis or laser diffraction.
 - The goal is to determine the percentage of particles that are fine enough for insufflation (typically <500 µm).
- Data Presentation:

Manipulation Method	Time to Compromise (seconds)	Effort Description (e.g., number of strikes, rotations)	% Particles < 500 μm	% Particles < 150 μm
Spoon Crushing				
Mortar and Pestle				
Pill Crusher				
Cutting				
Grating				

Extraction and Solubility Studies

Objective: To determine the efficiency of extracting oxycodone and naloxone from intact and manipulated **Targinact**® tablets using various solvents.

Experimental Protocol:

- Sample Preparation: Use both intact and manipulated (crushed/ground) **Targinact**® tablets.
- Solvent Selection: Employ a range of solvents with varying polarity and pH, including:
 - Water (room temperature and heated)
 - Ethanol solutions (e.g., 20%, 40%, 95%)
 - Acidic solutions (e.g., 0.1 N HCl, vinegar)
 - Basic solutions (e.g., 0.1 N NaOH)
 - Common organic solvents (e.g., isopropyl alcohol, acetone)
- Extraction Procedure:

- Incubate a known amount of the tablet material in a defined volume of each solvent for a specified period (e.g., 15 minutes, 1 hour, 4 hours) with agitation.
- Filter the resulting solution to remove solid particles.
- Quantification: Analyze the concentration of oxycodone and naloxone in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.
- Data Presentation:

Solvent	Tablet State	Incubation Time	Oxycodone Extracted (mg)	Naloxone Extracted (mg)	Oxycodone/Naloxone Ratio
Water (25°C)	Intact	15 min			
Water (25°C)	Crushed	15 min			
40% Ethanol	Intact	1 hr			
40% Ethanol	Crushed	1 hr			
0.1 N HCl	Intact	4 hr			
0.1 N HCl	Crushed	4 hr			

Syringeability and Injectability Studies

Objective: To assess the feasibility of preparing and injecting a solution of **Targinact®** for intravenous abuse.

Experimental Protocol:

- Solution Preparation: Attempt to dissolve manipulated **Targinact®** tablet material in a small volume of water (e.g., 2-5 mL).
- Syringeability:
 - Attempt to draw the resulting solution/suspension into a syringe (e.g., 25-gauge needle).

- Record the ease of drawing the liquid, noting any clogging or resistance.
- Injectability:
 - Attempt to expel the contents of the syringe.
 - Record the force required and observe for any clogging.
 - Note the viscosity and presence of any particulate matter.
- Data Presentation:

Parameter	Observation
Ease of Dissolution	(e.g., Forms a viscous gel, precipitates)
Ease of Syringe Draw	(e.g., Easy, difficult, clogged)
Ease of Injection	(e.g., Easy, difficult, clogged)
Solution Appearance	(e.g., Clear, cloudy, viscous, particulate matter)

In Vivo Pharmacokinetic Studies (Category 2)

These studies evaluate how manipulation of **Targinact®** affects the absorption of oxycodone and naloxone in the body.[\[2\]](#)[\[10\]](#)

Objective: To compare the pharmacokinetic profiles of oxycodone and naloxone after oral administration of intact **Targinact®** versus manipulated **Targinact®** (e.g., crushed and administered orally or intranasally).

Experimental Protocol:

- Study Design: A randomized, single-dose, crossover study in healthy, non-dependent, recreational opioid users is recommended.[\[11\]](#)
- Treatment Arms:
 - Arm A: Intact **Targinact®** tablet (oral)

- Arm B: Crushed **Targinact**® tablet (oral)
- Arm C: Crushed **Targinact**® powder (intranasal)
- Arm D: Intravenous oxycodone/naloxone solution (for comparison of abuse potential)[12]
- Pharmacokinetic Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose).
- Bioanalytical Method: Analyze plasma samples for oxycodone and naloxone concentrations using a validated LC-MS/MS method.
- Pharmacokinetic Parameters: Calculate key PK parameters including Cmax, Tmax, and AUC for both analytes.
- Data Presentation:

Parameter	Treatment Arm	Oxycodone	Naloxone
Cmax (ng/mL)	Arm A (Intact Oral)		
	Arm B (Crushed Oral)		
	Arm C (Intranasal)		
Tmax (hr)	Arm A (Intact Oral)		
	Arm B (Crushed Oral)		
	Arm C (Intranasal)		
AUC (ng*hr/mL)	Arm A (Intact Oral)		
	Arm B (Crushed Oral)		
	Arm C (Intranasal)		

Human Abuse Potential (HAP) Studies (Category 3)

These clinical studies are designed to assess the subjective effects and relative abuse potential of **Targinact**®.[2]

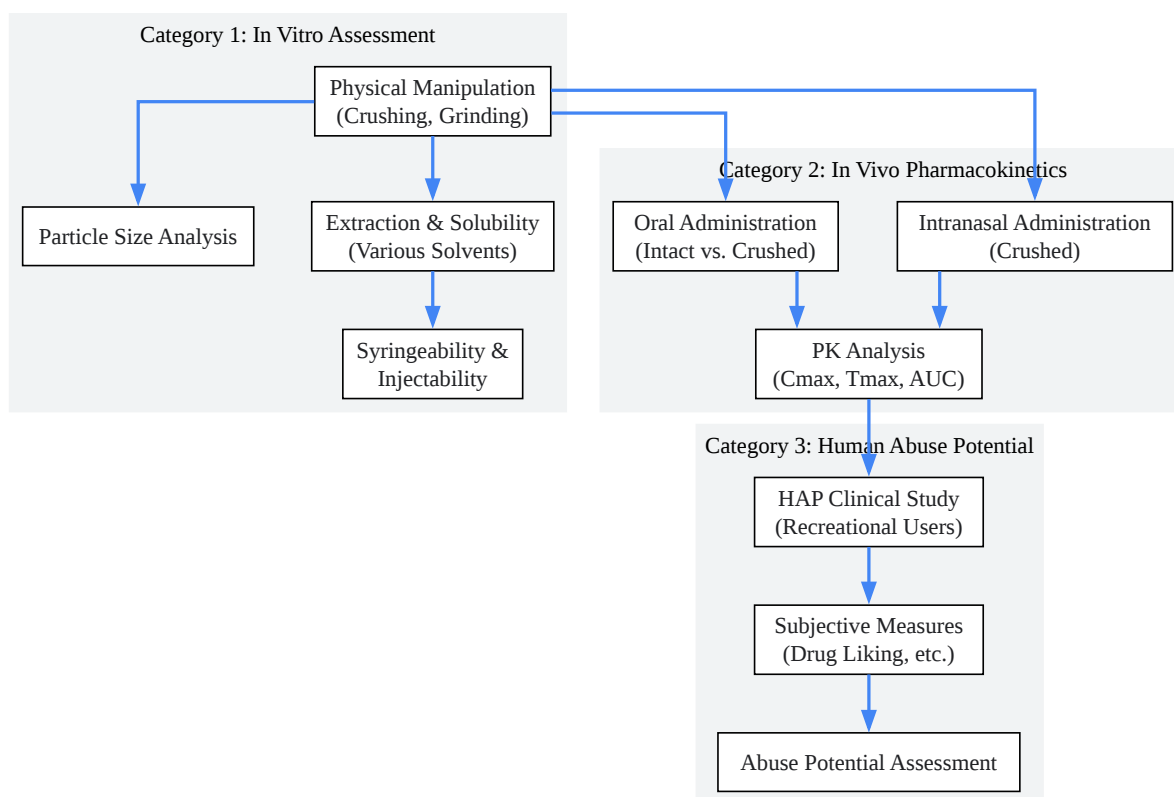
Objective: To evaluate the "drug liking" and other abuse-related subjective effects of manipulated **Targinact**® compared to oxycodone alone and placebo.

Experimental Protocol:

- Study Design: A randomized, double-blind, placebo-controlled, crossover study in non-dependent, recreational opioid users.
- Treatment Arms:
 - Manipulated **Targinact**® (e.g., intranasal powder)
 - Equivalent dose of manipulated oxycodone (intranasal powder)
 - Placebo
- Subjective Assessments: Utilize validated visual analog scales (VAS) and questionnaires at specified time points to assess:
 - Drug Liking ("At this moment, how much do you like the drug effect?")
 - Willingness to Take Drug Again
 - Good Drug Effects
 - Bad Drug Effects
 - Any Drug Effects
 - Feeling High
 - Nausea
 - Drowsiness
- Data Presentation:

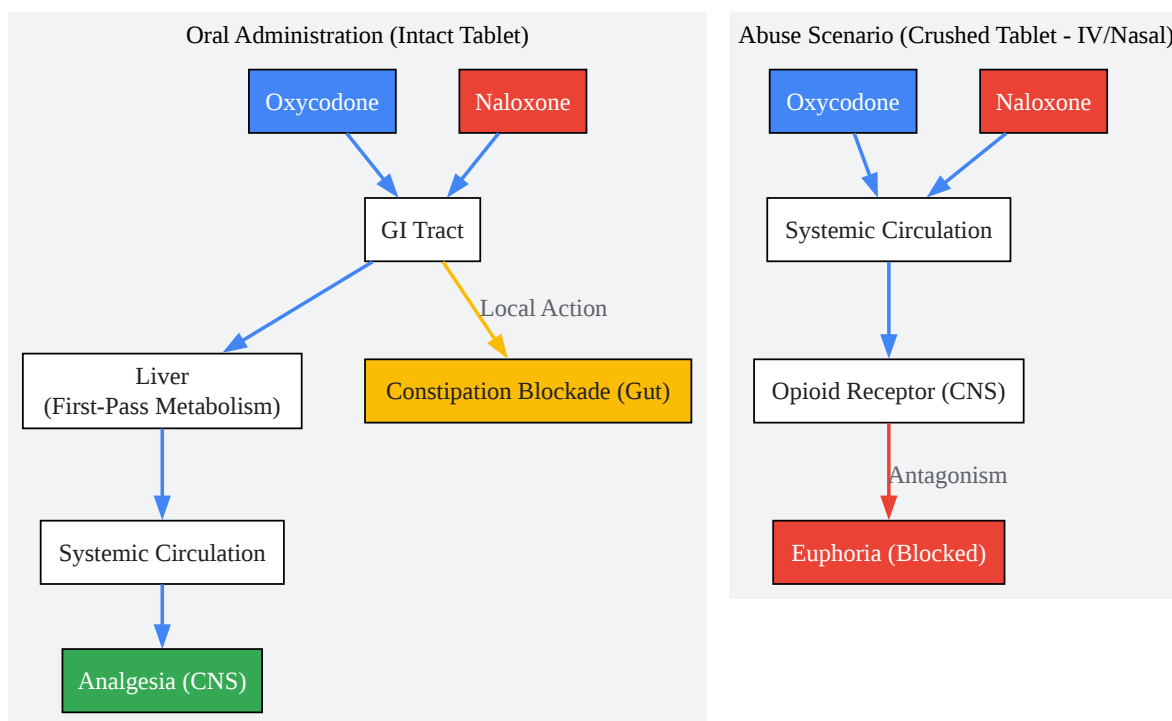
Subjective Measure (Peak Effect)	Manipulated Targinact®	Manipulated Oxycodone	Placebo
Drug Liking (VAS)			
Willingness to Take Again (VAS)			
Feeling High (VAS)			
Good Drug Effects (VAS)			
Bad Drug Effects (VAS)			

Visualizations



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Caption: Experimental workflow for assessing **Targinact**'s abuse-deterrent properties.



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Caption: Signaling pathways of **Targinact**'s components in intended vs. abuse scenarios.

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